molecular formula C12H16N2O3 B2402856 4,4-Dimethyl-3-[(4-nitrophenyl)methyl]-1,3-oxazolidine CAS No. 866157-34-8

4,4-Dimethyl-3-[(4-nitrophenyl)methyl]-1,3-oxazolidine

Cat. No.: B2402856
CAS No.: 866157-34-8
M. Wt: 236.271
InChI Key: WIECZSHEBAMWJL-UHFFFAOYSA-N
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Description

Compounds like “4,4-Dimethyl-3-[(4-nitrophenyl)methyl]-1,3-oxazolidine” belong to a class of organic compounds known as oxazolidines, which are heterocyclic compounds with a five-membered ring containing two carbon atoms, one oxygen atom, and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of similar compounds involves a five-membered oxazolidine ring with various substituents . The exact structure of “this compound” would need to be confirmed through techniques such as NMR or X-ray crystallography.


Chemical Reactions Analysis

The chemical reactions of similar compounds can vary widely depending on the specific substituents present . Without more specific information, it’s difficult to predict the exact reactions “this compound” might undergo.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, similar compounds to “this compound” are likely to be solid at room temperature and highly soluble in polar solvents .

Scientific Research Applications

1. Combustion and Vaporization Properties

  • Thermodynamic Properties : The study of the combustion and vaporization properties of related oxazolidines, including dimethyl phenyl oxazolidines, provides insights into their thermodynamic characteristics. These properties are essential for understanding the energy aspects and phase transitions of these compounds (Gudiño et al., 1998).

2. Reactions Under Aprotic Conditions

  • Mannich Reactions : Oxazolidines, like 3,4-dimethyl-5-phenyloxazolidine, react under aprotic conditions to form Mannich bases, a type of reaction important in organic synthesis (Fairhurst et al., 1989).

3. Synthesis of Heterocyclic Compounds

  • Retro-ene Reactions : The synthesis of dihydrooxazoles and dihydro-4H-1,3-oxazines from related oxazolidines demonstrates their role in heterocyclic compound synthesis (Ito & Miyajima, 1997).

4. Stereochemical Investigations

  • NMR Studies : Studies using NMR techniques on dimethyl phenyl oxazolidines contribute to understanding their stereochemical properties, essential for their applications in chemistry (Nishiyama, Nishikawa, & Yamada, 1989).

5. Spectroscopic Properties

  • Chiral Oxazolidines : Research on the synthesis and spectroscopic properties of chiral oxazolidines, including dimethyl phenyl variants, aids in the exploration of their optical and chemical behaviors (Evers & Michalik, 1991).

6. Redox-Denitration Reactions

  • Transformation of Nitro Compounds : Studies show the transformation of nitrophenyl oxazolidines into different compounds, shedding light on redox-denitration reactions (Rees & Tsoi, 2000).

7. Lithiation and Synthesis

  • Substituted Oxazolidines : The lithiation of chloroethyl oxazolidines leads to the synthesis of various substituted oxazolidines, illustrating their versatility in chemical synthesis (Capriati et al., 2001).

8. Formation of Aziridinyl Methanol

  • Reaction with Lithium Hydroxide : The interaction of nitrophenyl oxazolidines with lithium hydroxide demonstrates the formation of aziridinyl methanol, important in organic synthesis (Madesclaire et al., 2013).

9. Spin Labeling in Biochemistry

  • Conformational Probes : The use of nitrophenyl oxazolidines as spin labels in biochemical studies provides insights into molecular motions and interactions, valuable in structural biology (Hsia & Panthananickal, 1976).

Mechanism of Action

The mechanism of action for a compound depends on its intended use. For example, many pharmaceuticals work by binding to specific receptors in the body . Without more information on the intended use of “4,4-Dimethyl-3-[(4-nitrophenyl)methyl]-1,3-oxazolidine”, it’s difficult to predict its mechanism of action.

Future Directions

The future directions for research on a compound like “4,4-Dimethyl-3-[(4-nitrophenyl)methyl]-1,3-oxazolidine” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, future research might focus on clinical trials .

Properties

IUPAC Name

4,4-dimethyl-3-[(4-nitrophenyl)methyl]-1,3-oxazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-12(2)8-17-9-13(12)7-10-3-5-11(6-4-10)14(15)16/h3-6H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIECZSHEBAMWJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COCN1CC2=CC=C(C=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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